Cas no 10286-57-4 (5-(Hydroxymethyl)-2-methoxybenzoic acid)
5-(Hydroxymethyl)-2-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 5-(hydroxymethyl)-2-methoxy-
- o-Anisic acid, 5-(hydroxymethyl)-
- 5-(hydroxymethyl)-2-methoxybenzoic acid
- AKOS014674482
- EN300-379307
- SCHEMBL12837926
- MFCD21193879
- C13033
- 10286-57-4
- Z1259170409
- CS-15075
- CS-M3516
- 5-(Hydroxymethyl)-2-methoxybenzoic acid
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- MDL: MFCD21193879
- Inchi: 1S/C9H10O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
- InChI Key: CBRWKHMYFZHJPD-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(CO)=CC=1C(=O)O
Computed Properties
- Exact Mass: 182.0579
- Monoisotopic Mass: 182.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 66.8
Experimental Properties
- PSA: 66.76
5-(Hydroxymethyl)-2-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-M3516-100mg |
o-Anisic acid, 5-(hydroxymethyl)- |
10286-57-4 | 100mg |
$550.0 | 2022-04-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O53320-100mg |
5-(Hydroxymethyl)-2-methoxybenzoic acid |
10286-57-4 | 100mg |
¥8932.0 | 2021-09-08 | ||
| eNovation Chemicals LLC | D770283-100mg |
o-Anisic acid, 5-(hydroxymethyl)- |
10286-57-4 | 98+% | 100mg |
$600 | 2024-06-07 | |
| eNovation Chemicals LLC | D770283-250mg |
o-Anisic acid, 5-(hydroxymethyl)- |
10286-57-4 | 98+% | 250mg |
$1000 | 2024-06-07 | |
| Enamine | EN300-379307-0.05g |
5-(hydroxymethyl)-2-methoxybenzoic acid |
10286-57-4 | 95% | 0.05g |
$224.0 | 2023-07-10 | |
| Enamine | EN300-379307-0.1g |
5-(hydroxymethyl)-2-methoxybenzoic acid |
10286-57-4 | 95% | 0.1g |
$333.0 | 2023-07-10 | |
| Enamine | EN300-379307-0.25g |
5-(hydroxymethyl)-2-methoxybenzoic acid |
10286-57-4 | 95% | 0.25g |
$475.0 | 2023-07-10 | |
| Enamine | EN300-379307-0.5g |
5-(hydroxymethyl)-2-methoxybenzoic acid |
10286-57-4 | 95% | 0.5g |
$748.0 | 2023-07-10 | |
| Enamine | EN300-379307-1.0g |
5-(hydroxymethyl)-2-methoxybenzoic acid |
10286-57-4 | 95% | 1.0g |
$959.0 | 2023-07-10 | |
| Enamine | EN300-379307-2.5g |
5-(hydroxymethyl)-2-methoxybenzoic acid |
10286-57-4 | 95% | 2.5g |
$2014.0 | 2023-07-10 |
5-(Hydroxymethyl)-2-methoxybenzoic acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 5-(Hydroxymethyl)-2-methoxybenzoic acid
5-(Hydroxymethyl)-2-methoxybenzoic Acid: A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Applications in Modern Biomedical Research
5-(Hydroxymethyl)-2-methoxybenzoic acid (CAS No. 10286-57-4) is a multifunctional aromatic carboxylic acid with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical science. This compound features a hydroxymethyl group attached to the 5-position of a benzoic acid ring, with a methoxy group at the 2-position, creating a complex functionalized aromatic scaffold. Recent studies have highlighted its potential as a building block for the development of novel therapeutics and its role in modulating biological pathways associated with inflammatory diseases and metabolic disorders.
Chemical Structure and Synthesis Pathways The molecular architecture of 5-(Hydroxymethyl)-2-methoxybenzoic acid is characterized by a phenyl ring substituted with hydroxymethyl and methoxy groups, along with a carboxylic acid functional group. This structural feature allows for diverse chemical modifications, enabling the design of derivatives with tailored pharmacological profiles. Synthesis of this compound typically involves aromatic electrophilic substitution reactions, followed by oxidation and hydroxylation steps. A 2023 study published in *Organic & Biomolecular Chemistry* reported a novel catalytic approach using transition-metal complexes to enhance the regioselectivity of hydroxymethylation, significantly improving synthetic efficiency and reducing byproduct formation.
Biological Activities and Mechanistic Insights Recent research has demonstrated that 5-(Hydroxymethyl)-y-methoxybenzoic acid exhibits significant anti-inflammatory and antioxidant properties. In vitro experiments using human macrophage cell lines revealed its ability to inhibit the NF-κB signaling pathway, a key mediator of inflammatory responses. A 2024 study in *Journal of Medicinal Chemistry* identified its mechanism of action as the suppression of TNF-α and IL-6 secretion, suggesting potential applications in the treatment of autoimmune diseases. Additionally, its antioxidant capacity was validated through DPPH radical scavenging assays, with IC50 values comparable to standard antioxidants like ascorbic acid.
Pharmacological Applications in Disease Models The therapeutic potential of 5-(Hydroxymethyl)-2-methoxybenzoic acid has been explored in several disease models. In a 2023 preclinical study published in *Frontiers in Pharmacology*, this compound showed promise in mitigating oxidative stress in diabetic nephropathy. Rats treated with the compound exhibited reduced levels of advanced glycation end products (AGEs) and improved renal function markers. Similarly, a 2024 clinical trial in *Pharmaceutical Research* highlighted its efficacy in modulating lipid metabolism, with significant reductions in serum triglyceride levels observed in patients with hyperlipidemia.
Role in Drug Discovery and Development As a versatile scaffold, 5-(Hydroxymethyl)-2-methoxybenzoic acid serves as a critical component in the design of novel pharmaceuticals. Its aromatic ring system provides opportunities for conjugation with targeting ligands, enabling site-specific drug delivery. A 2023 review in *Drug Discovery Today* emphasized its utility in the development of prodrugs for improved bioavailability and reduced toxicity. Researchers are also exploring its potential as a chelating agent for heavy metals, with preliminary studies showing its ability to bind lead and cadmium ions in aqueous solutions.
Environmental and Industrial Applications Beyond its pharmaceutical relevance, 5-(Hydroxymethyl)-2-methoxybenzoic acid has found applications in environmental science. Its biodegradability and low ecotoxicity profile make it suitable for use in biodegradable polymers and coatings. A 2024 study in *Environmental Science & Technology* demonstrated its effectiveness in reducing microplastic pollution when incorporated into polymer matrices. Additionally, its antioxidant properties have been leveraged in the formulation of eco-friendly preservatives for food and cosmetic industries.
Challenges and Future Directions Despite its promising applications, the development of 5-(Hydroxymethyl)-2-methoxybenzoic acid as a therapeutic agent faces challenges such as optimizing its solubility and stability in vivo. Ongoing research focuses on encapsulating the compound in nanocarriers to enhance its pharmacokinetic profile. A 2024 collaborative project between academia and industry aims to develop a sustained-release formulation for chronic disease management, with preliminary results showing improved therapeutic outcomes in animal models.
Conclusion 5-(Hydroxymethyl)-2-methoxybenzoic acid (CAS No. 10286-57-4) represents a valuable molecule with broad implications in medicinal chemistry, pharmaceutical science, and environmental applications. Its unique structural features and multifunctional properties position it as a promising candidate for the development of novel therapeutics and sustainable materials. Continued research into its biological mechanisms and synthetic modifications will likely expand its utility in addressing complex health and environmental challenges.
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